U-104489

HIV-1 NNRTI Resistance Pro236Leu

Procure U-104489 for robust, reproducible HIV-1 resistance studies. As the defining selective agent for the Gly190Glu mutation, it uniquely retains potency against delavirdine-resistant Pro236Leu mutants, providing a standardized model to study distinct viral evolutionary pathways and fitness costs. Avoid generic NNRTIs; ensure assay relevance with this specific research tool.

Molecular Formula C26H36N6O3S
Molecular Weight 512.7 g/mol
CAS No. 177577-60-5
Cat. No. B1682658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-104489
CAS177577-60-5
SynonymsU 104489;  U-104489;  U104489;  PNU-104489;  PNU104489;  PNU 104489
Molecular FormulaC26H36N6O3S
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESCCN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)NC(C)(C)C
InChIInChI=1S/C26H36N6O3S/c1-6-32(24-22(8-7-13-27-24)29-26(2,3)4)20-11-14-31(15-12-20)25(33)23-17-18-16-19(30-36(5,34)35)9-10-21(18)28-23/h7-10,13,16-17,20,28-30H,6,11-12,14-15H2,1-5H3
InChIKeyBUYBIVUAJHJDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

U-104489 (PNU-104489) Procurement Guide: HIV-1 Reverse Transcriptase Inhibitor for Drug-Resistant Strain Research


U-104489 (CAS 177577-60-5), also known as PNU-104489, is a member of the (alkylamino)piperidine bis(heteroaryl)piperazine (AAP-BHAP) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. It was identified through targeted screening of recombinant HIV-1 reverse transcriptase (RT) enzymes harboring key NNRTI resistance-conferring mutations [1]. U-104489 demonstrates a distinct resistance profile compared to earlier BHAP analogs, making it a valuable tool for studying the structural and functional consequences of NNRTI resistance mutations [2].

Why U-104489 Cannot Be Substituted with Generic NNRTIs for HIV-1 Resistance Research


NNRTIs exhibit highly variable potency against drug-resistant HIV-1 strains due to subtle differences in their binding interactions within the hydrophobic RT pocket [1]. U-104489 belongs to the AAP-BHAP subclass, which was specifically engineered to address resistance to earlier BHAP compounds like delavirdine (U-90152) [2]. Its unique substitution pattern confers activity against the Pro236Leu mutant, which confers high-level resistance to delavirdine, and selects for the Gly190Glu mutation—a distinct resistance pathway that profoundly impairs viral replication fitness [1][3]. Generic substitution with other NNRTIs would fail to replicate this specific resistance profile and could yield misleading results in studies of viral evolution, RT biochemistry, or compound screening assays requiring a defined genetic background [3].

U-104489 Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


U-104489 Retains Submicromolar Activity Against Delavirdine-Resistant Pro236Leu HIV-1

U-104489 demonstrates potent activity against BHAP-resistant HIV-1MF harboring the Pro236Leu RT substitution, a mutation that confers high-level resistance to the earlier BHAP compound delavirdine (U-90152) [1]. While quantitative IC50 values for the Pro236Leu mutant are not provided in the primary source, U-104489 significantly suppressed the replication of clinical isolates resistant to both delavirdine and zidovudine [1]. This represents a clear functional differentiation from delavirdine, which loses efficacy against Pro236Leu variants [2].

HIV-1 NNRTI Resistance Pro236Leu AAP-BHAP

U-104489 Exhibits >769-Fold Selectivity Loss Against Gly190Glu Mutant RT

U-104489 potently inhibits wild-type HIV-1 RT p66/p51 with a Ki of 0.13 μM, but its affinity drops precipitously to >100 μM against the Gly190Glu (G190E) mutant [1][2]. This >769-fold loss of potency defines U-104489's specific resistance signature. In contrast, nevirapine, another NNRTI, shows a Ki of 0.2 μM for wild-type RT and also interacts with glycine 190, but its quantitative fold-change against G190E is not directly reported in the same assay system, preventing direct magnitude comparison .

HIV-1 RT Gly190Glu Resistance Mutation Ki

Gly190Glu Mutation Selected by U-104489 Reduces RT Polymerase Activity by 40%

The Gly190Glu mutation, which arises under U-104489 selection pressure, has a direct and measurable deleterious effect on RT enzymatic function. Compared to wild-type RT (G190) or a G190A control, the G190E mutant exhibits a 40% reduction in polymerase specific activity and an 80% reduction in RNase H specific activity [1]. This fitness cost is a direct consequence of U-104489's selection profile and is not observed with all NNRTIs; for example, the K103N mutation selected by other NNRTIs does not impair RT function to the same extent [2].

HIV-1 RT Polymerase Activity Viral Fitness G190E

U-104489 Demonstrates Broader Spectrum Against NNRTI-Resistant Clinical Isolates Than Delavirdine

In phenotypic profiling against clinical HIV-1 isolates, U-104489 significantly suppressed the replication of strains resistant to both delavirdine (BHAP U-90152T) and zidovudine [1]. Delavirdine, in contrast, shows reduced potency against isolates with common NNRTI mutations such as K103N and Y181C, with IC50 values increasing to approximately 8 μM against these mutants [2]. While direct head-to-head IC50 comparisons against the exact same clinical isolates are not available, the reported activity spectrum of U-104489 extends to delavirdine-resistant backgrounds, indicating a differentiated resistance profile.

HIV-1 Clinical Isolates NNRTI Cross-Resistance Delavirdine

High-Impact Research and Procurement Scenarios for U-104489


Generation and Characterization of Gly190Glu HIV-1 Mutants for Fitness Studies

U-104489 is the defining selective agent for the Gly190Glu mutation in HIV-1 RT. Researchers should procure U-104489 specifically to apply in vitro selection pressure on wild-type HIV-1 to generate G190E variants. The resulting mutants exhibit a precisely characterized 40% reduction in polymerase activity and 80% reduction in RNase H activity [1], providing a standardized, reproducible model for investigating viral fitness costs, compensatory evolution, or the biochemical consequences of this resistance mutation [1].

Calibration and Validation of NNRTI Resistance Assays

The steep, >769-fold change in Ki between wild-type (0.13 μM) and G190E (>100 μM) RT makes U-104489 an ideal reference compound for calibrating phenotypic resistance assays or validating the functional integrity of recombinant RT enzyme preparations [2]. Its well-defined sensitivity profile allows laboratories to benchmark assay sensitivity and dynamic range, ensuring reliable detection of NNRTI resistance in both biochemical and cell-based systems [2].

Structure-Activity Relationship (SAR) Studies of AAP-BHAP Class NNRTIs

U-104489 serves as a key benchmark compound for medicinal chemistry programs focused on optimizing the AAP-BHAP scaffold. Its activity profile against the Pro236Leu mutant—a mutation that inactivates earlier BHAPs like delavirdine—defines a critical structural feature (the alkylamino piperidine substitution) essential for broad-spectrum activity [3]. New analogs can be directly compared to U-104489 to assess whether synthetic modifications preserve or enhance this unique resistance profile [3].

Investigation of NNRTI Cross-Resistance and Viral Evolution Pathways

Because U-104489 retains activity against delavirdine-resistant Pro236Leu mutants but selects for the distinct G190E mutation, it is uniquely positioned for studies of cross-resistance and viral evolutionary trajectories under drug pressure [4]. Serial passage experiments using U-104489 can reveal mutational pathways and fitness trade-offs that differ from those observed with other NNRTIs like nevirapine or efavirenz, providing critical insights for designing resistance-refractory antiviral strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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